AT1 Receptor Binding Affinity: KRH-594 Exhibits Sub-Nanomolar Ki, Surpassing Losartan and Valsartan
In rat liver membrane AT1 receptor binding assays, KRH-594 displaced [¹²⁵I]-angiotensin II with a Ki of 0.39 ± 0.08 nM (n = 4), representing approximately 13- to 51-fold higher affinity than the prototype ARB losartan (Ki reported at 5–20 nM across multiple studies) [1][2]. Against valsartan (Ki = 2.38 nM in rat aortic smooth muscle cell membranes), KRH-594 demonstrates approximately 6-fold higher affinity [3]. At cloned human AT1 receptors, KRH-594 exhibits a Ki of 1.24 nM, ranking more potent than EXP3174 (the active metabolite of losartan; Ki = 0.67 nM at human AT1 but requiring metabolic activation from the parent) and comparable to candesartan (Ki = 0.17 nM at human AT1) [4]. The rank order of Ki values for human AT1 receptors was reported as KRH-594 >> EXP3174 > candesartan ≈ angiotensin II [4].
| Evidence Dimension | AT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.39 ± 0.08 nM (rat liver membranes); Ki = 1.24 nM (cloned human AT1); Ki = 0.67 nM (rat AT1A); Ki = 1.02 nM (rat AT1B) |
| Comparator Or Baseline | Losartan Ki = 5–20 nM (rat AT1); Valsartan Ki = 2.38 nM (rat aortic smooth muscle cells); Candesartan Ki = 0.17 nM (human AT1), 0.12 nM (rat AT1A); EXP3174 Ki = 0.57 nM (rat AT1A), 0.67 nM (human AT1) |
| Quantified Difference | KRH-594 exhibits ~13- to 51-fold higher affinity than losartan, ~6-fold higher than valsartan, and approximately 2-fold lower affinity than candesartan at human AT1 receptors |
| Conditions | [¹²⁵I]-Angiotensin II radioligand displacement; rat liver membranes and cloned human/rat recombinant AT1 receptors expressed in heterologous systems |
Why This Matters
Sub-nanomolar AT1 affinity enables KRH-594 to be used at lower concentrations than losartan or valsartan in in vitro assays, reducing the risk of off-target effects at the concentrations required for complete receptor occupancy.
- [1] Tamura K, Okuhira M, Amano H, Inokuma K, Hirata T, Mikoshiba I, Hashimoto K. Pharmacologic profiles of KRH-594, a novel nonpeptide angiotensin II-receptor antagonist. J Cardiovasc Pharmacol. 1997 Nov;30(5):607-15. doi: 10.1097/00005344-199711000-00011. PMID: 9388043. View Source
- [2] Losartan (potassium salt). Cayman Chemical / Bertin Bioreagent. AT1 receptor antagonist Ki = 5–20 nM. Catalog N° 10006594. View Source
- [3] Criscione L, de Gasparo M, Buhlmayer P, Whitebread S, Ramjoue HP, Wood J. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype. Br J Pharmacol. 1993 Oct;110(2):761-71. doi: 10.1111/j.1476-5381.1993.tb13877.x. PMID: 8242249. View Source
- [4] Inada Y, Nakane T, Chiba S. Binding of KRH-594, an antagonist of the angiotensin II type 1 receptor, to cloned human and rat angiotensin II receptors. Fundam Clin Pharmacol. 2002 Aug;16(4):317-23. doi: 10.1046/j.1472-8206.2002.00076.x. PMID: 12570021. View Source
